molecular formula C19H23ClN4O3 B6475318 5-chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine CAS No. 2640880-75-5

5-chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine

Cat. No.: B6475318
CAS No.: 2640880-75-5
M. Wt: 390.9 g/mol
InChI Key: WQBAACHSWPUKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine, also known as 5-chloro-2-methyl-N-1-(3,5-dimethoxybenzoyl)piperidin-4-ylpyrimidine, is a synthetic compound that has been developed for various scientific research applications. This compound has been used in a variety of laboratory experiments and is a valuable tool for scientists studying molecular and biochemical processes.

Mechanism of Action

Advantages and Limitations for Lab Experiments

5-Chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a useful tool for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is easy to synthesize and the reaction can be carried out at room temperature. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 5-Chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine. It could be used to develop new drugs or to study the mechanism of action of existing drugs. In addition, it could be used to study the binding of proteins and nucleic acids to small molecules, as well as the binding of drugs to their receptors. Furthermore, it could be used to study the structure-activity relationship of organic compounds and to investigate the biochemical and physiological effects of drugs. Finally, it could be used to study the effects of environmental toxins on biochemical and physiological processes.

Synthesis Methods

5-Chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine is synthesized through a two-step process. The first step involves the reaction of piperidine with 3,5-dimethoxybenzoyl chloride to form the desired compound. The second step involves the reaction of the compound with N-methylpyrimidin-2-amine to form the final product. The reaction is carried out in a solvent such as dichloromethane and requires the use of a base such as triethylamine. The reaction is carried out at room temperature and the final product is purified by column chromatography.

Scientific Research Applications

5-Chloro-N-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyrimidin-2-amine has a wide range of scientific research applications. It has been used as a tool for studying the structure-activity relationship of organic compounds and for investigating the mechanism of action of drugs. It has also been used to study the binding of proteins and nucleic acids to small molecules, as well as the binding of drugs to their receptors. In addition, it has been used in the development of new drugs and in the study of enzyme inhibitors.

Properties

IUPAC Name

[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-23(19-21-11-14(20)12-22-19)15-4-6-24(7-5-15)18(25)13-8-16(26-2)10-17(9-13)27-3/h8-12,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBAACHSWPUKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.